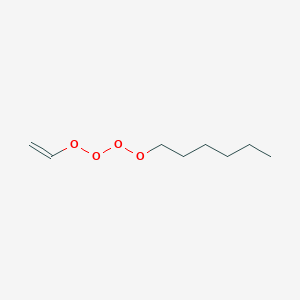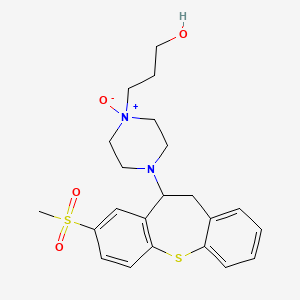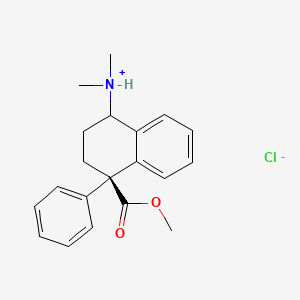
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: is a complex organic compound with a unique structure that includes a naphthalene ring system
准备方法
The synthesis of trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The carbomethoxy and dimethylamino groups are introduced through subsequent reactions, such as esterification and amination.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
trans-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-β-carboline derivatives: These compounds share a similar tetrahydronaphthalene structure but differ in their functional groups and biological activity.
Naphthalene derivatives: Compounds like 1,2,3,4-tetrahydro-2-phenylnaphthalene have similar ring systems but different substituents, leading to different chemical and biological properties.
The uniqueness of This compound
属性
CAS 编号 |
63979-19-1 |
|---|---|
分子式 |
C20H24ClNO2 |
分子量 |
345.9 g/mol |
IUPAC 名称 |
[(4R)-4-methoxycarbonyl-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-21(2)18-13-14-20(19(22)23-3,15-9-5-4-6-10-15)17-12-8-7-11-16(17)18;/h4-12,18H,13-14H2,1-3H3;1H/t18?,20-;/m1./s1 |
InChI 键 |
MGJBHISEQPOUJP-MLVYHOMMSA-N |
手性 SMILES |
C[NH+](C)C1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)OC.[Cl-] |
规范 SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


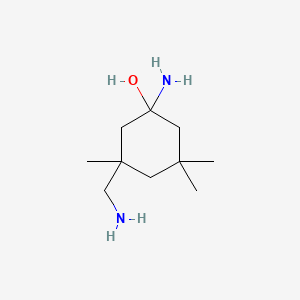
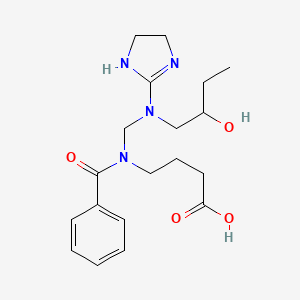
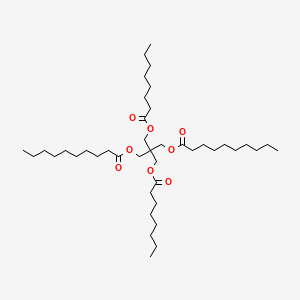
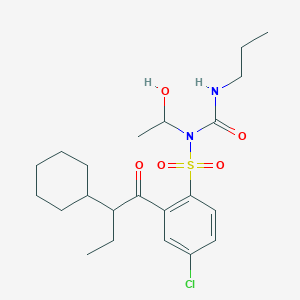
![Benzamide, 3-chloro-N-[dihydro-4-(hydroxymethyl)-2-oxo-3-furanyl]-](/img/structure/B13783598.png)

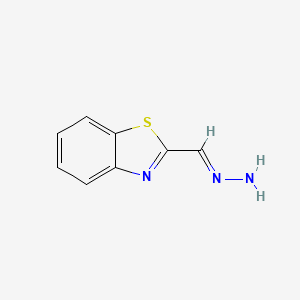
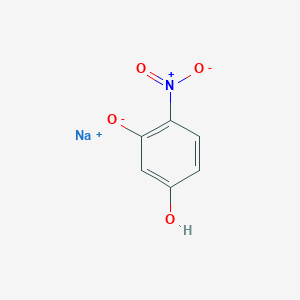

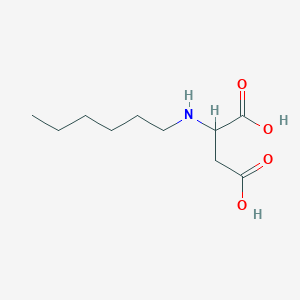

![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
